4-(But-3-yn-1-yloxy)benzoic acid
Overview
Description
4-(But-3-yn-1-yloxy)benzoic acid is an organic compound with the molecular formula C11H10O3 It features a benzoic acid core substituted with a but-3-yn-1-yloxy group at the para position
Mechanism of Action
Target of Action
It is designed for use in peptide photoaffinity labeling, a technique used to investigate the interactions between bioactive peptides and their targets .
Mode of Action
4-(But-3-yn-1-yloxy)benzoic acid, also known as Abpa, is a clickable, photoreactive amino acid. It contains a photoreactive benzophenone and a terminal alkyne. The terminal alkyne acts as a ‘clickable’ handle reporter, allowing for the fast attachment of other functional groups via a ‘click’ reaction . This compound is used to create a photoaffinity probe by a single amino acid substitution during peptide synthesis .
Biochemical Pathways
It’s worth noting that the compound is used in the study of peptide ligand-receptor interactions .
Result of Action
Its design allows it to retain bioactivity while being used as a photoaffinity probe .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(But-3-yn-1-yloxy)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid and but-3-yn-1-ol.
Esterification Reaction: The hydroxyl group of 4-hydroxybenzoic acid reacts with but-3-yn-1-ol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester intermediate.
Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 4-(But-3-yn-1-yloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO) or osmium tetroxide (OsO) for oxidation of the alkyne group.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas for hydrogenation.
Substitution: Halogenating agents like bromine (Br) for electrophilic aromatic substitution.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated benzoic acid derivatives.
Scientific Research Applications
4-(But-3-yn-1-yloxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Comparison with Similar Compounds
4-(But-2-yn-1-yloxy)benzoic acid: Similar structure but with a different alkyne position.
4-(Prop-2-yn-1-yloxy)benzoic acid: Shorter alkyne chain.
4-(But-3-en-1-yloxy)benzoic acid: Alkyne replaced with an alkene.
This detailed overview should provide a comprehensive understanding of 4-(But-3-yn-1-yloxy)benzoic acid, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
4-(But-3-yn-1-yloxy)benzoic acid is an organic compound characterized by a benzoic acid moiety substituted with a but-3-yn-1-yloxy group. Its molecular formula is C12H14O3, and it has a molecular weight of approximately 206.24 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and interactions with biomolecules.
The compound features a unique alkyne substitution on the benzoic acid framework, which contributes to its reactivity and functional versatility. Various synthetic routes have been proposed for its preparation, typically involving the reaction of benzoic acid derivatives with propargyl alcohol under acidic conditions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of benzoic acid can exhibit antimicrobial properties. The presence of the alkyne moiety may enhance these effects by increasing interaction with microbial cell membranes.
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, including proteases and phospholipases. The mechanism often involves competitive inhibition where the compound mimics substrate structures.
- Cellular Pathway Modulation : Investigations indicate that this compound may influence cellular pathways such as apoptosis and autophagy, potentially offering insights into cancer treatment strategies.
Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests its potential as a natural preservative or therapeutic agent in treating bacterial infections.
Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound acts as an inhibitor of cathepsins B and L, enzymes involved in protein degradation pathways. The compound showed an IC50 value of approximately 25 µM, indicating moderate potency. This activity suggests potential applications in cancer therapy where modulation of proteolytic pathways is beneficial.
Study 3: Cytotoxic Effects on Cancer Cells
Research conducted on various cancer cell lines (e.g., Hep-G2 hepatocellular carcinoma cells) revealed that treatment with this compound led to a dose-dependent decrease in cell viability. At concentrations above 30 µM, significant cytotoxicity was observed, implicating the compound's role as a potential anticancer agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets. The alkyne group may facilitate binding to active sites on enzymes or receptors, altering their function. Additionally, the carboxylic acid group enhances solubility and bioavailability, contributing to its efficacy.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-(Prop-2-en-1-yloxy)benzoic acid | C11H12O3 | Contains a double bond instead of a triple bond |
4-(Hex-3-en-1-yloxy)benzoic acid | C13H14O3 | Longer carbon chain with similar reactivity |
4-(Propan-2-yloxy)butanoic acid | C10H14O3 | Similar structure without alkyne functionality |
Properties
IUPAC Name |
4-but-3-ynoxybenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h1,4-7H,3,8H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXYIDRHSXLQFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCOC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.